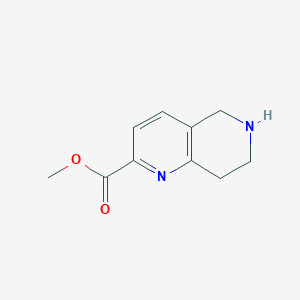![molecular formula C20H17FN6O2S B2698869 N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide CAS No. 895116-05-9](/img/structure/B2698869.png)
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide, is an advanced organic molecule that integrates various functional groups, enhancing its potential across multiple scientific disciplines. Combining triazole, thiadiazole, and benzamide moieties, it offers diverse chemical reactivity and has piqued the interest of researchers worldwide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the core triazole ring through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne. This is followed by introducing the thiadiazole ring via cyclization using hydrazine and a suitable carbon disulfide source. The final stage involves the amidation process where the thiadiazole is coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine, under controlled conditions to afford the desired compound.
Industrial Production Methods: Scaling up to industrial production necessitates optimizing reaction parameters to ensure high yield and purity. Continuous flow reactors have been employed to streamline the synthesis process, minimizing by-products and enhancing scalability.
化学反应分析
This compound undergoes several types of chemical reactions:
Oxidation: Mild oxidizing agents can transform the triazole ring to its corresponding triazolone.
Reduction: The ethoxyphenyl group can be selectively reduced to an ethyl group under catalytic hydrogenation conditions.
Substitution: Halogenation of the triazole or thiadiazole rings can be achieved using electrophilic halogen sources like N-chlorosuccinimide.
Common reagents include:
Oxidizing agents like hydrogen peroxide for oxidation reactions.
Palladium on carbon for hydrogenation.
N-chlorosuccinimide or N-bromosuccinimide for halogenation.
Major products formed include:
Triazolones from oxidation.
Reduced ethyl derivatives from reduction.
Halogenated derivatives from substitution reactions.
科学研究应用
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide is versatile in various research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Evaluated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Applied in the development of novel materials with specific electronic or photophysical properties.
作用机制
The precise mechanism by which N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide exerts its effects is dictated by its structure. The triazole and thiadiazole rings often serve as pharmacophores, interacting with specific biological targets. Potential molecular targets include kinases, proteases, or membrane-bound receptors, where the compound could either inhibit or activate pathways relevant to diseases.
相似化合物的比较
When comparing this compound to others, like:
N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-bromobenzamide
The uniqueness of the compound lies in its specific substitution pattern, especially the ethoxyphenyl and fluorobenzamide moieties, which can result in differentiated reactivity and biological activity.
This compound has a fascinating profile, bridging the gap between synthetic chemistry and various applied sciences
属性
IUPAC Name |
N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-3-29-16-10-5-4-9-15(16)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-7-6-8-14(21)11-13/h4-11H,3H2,1-2H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXOONHGPXDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2698788.png)
![4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B2698789.png)
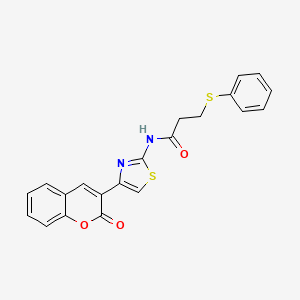
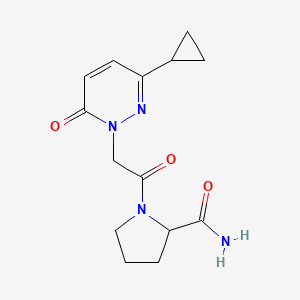
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2698794.png)
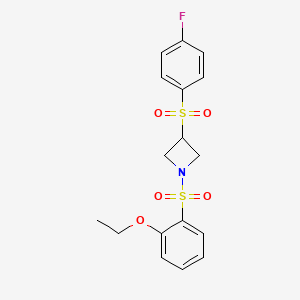
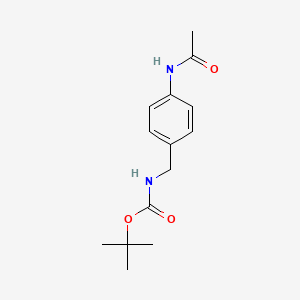
![4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698801.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2698802.png)
![6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2698803.png)


